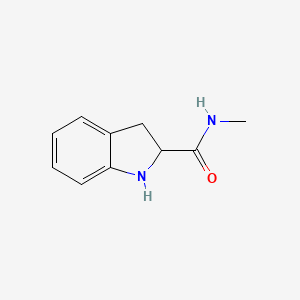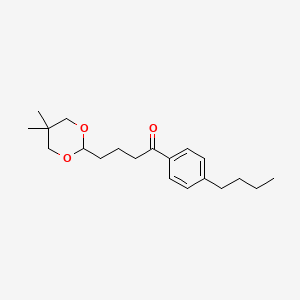
N-methylindoline-2-carboxamide
Übersicht
Beschreibung
N-methylindoline-2-carboxamide is a heterocyclic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an indoline ring system with a carboxamide group at the second position and a methyl group attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One common method for synthesizing indole derivatives involves the Fischer indole synthesis.
Industrial Production Methods:
Catalytic Hydrogenation: Industrial production often employs catalytic hydrogenation of nitro compounds to amines, followed by acylation to introduce the carboxamide group.
Green Chemistry Approaches: Recent advancements focus on green chemistry approaches, such as using aqueous media and environmentally friendly catalysts for the synthesis of indole derivatives.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the indoline ring is oxidized to form various oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine, altering the compound’s properties.
Substitution: Electrophilic substitution reactions are common, where the indoline ring reacts with electrophiles to introduce new substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Electrophiles: Halogens, nitrating agents, and sulfonating agents are typical electrophiles used in substitution reactions.
Major Products:
Oxidation Products: Various oxides and hydroxylated derivatives.
Reduction Products: Amines and reduced carboxamide derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated indoline derivatives.
Wirkmechanismus
Target of Action
N-methylindoline-2-carboxamide has been identified as an inhibitor of Trypanosoma brucei, a parasite responsible for human African trypanosomiasis . This suggests that the primary targets of this compound are likely to be key proteins or enzymes within this organism.
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that this compound may interact with its targets in a similar manner, leading to inhibition of their function.
Biochemical Pathways
Given its inhibitory action on trypanosoma brucei, it’s likely that the compound affects pathways crucial for the survival and proliferation of this organism .
Pharmacokinetics
The pharmacokinetic properties of this compound have been reported to be excellent
Result of Action
This compound has demonstrated potent antiproliferative activity, suggesting that it inhibits the growth and replication of its target organisms . In addition, it has shown cytotoxic activities against certain types of cells .
Biochemische Analyse
Biochemical Properties
N-methylindoline-2-carboxamide has been found to interact with a variety of enzymes and proteins. The presence of a carboxamide moiety in indole derivatives like this compound can form hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. For instance, indole derivatives have been found to exhibit antitubercular and cytotoxic activities against certain strains of Mycobacterium tuberculosis and pediatric glioblastoma multiforme (GBM) cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the mycobacterial membrane protein large 3 transporter (MmpL3). When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, including those related to the metabolism of carbohydrates, lipids, and amino acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. While specific transporters or binding proteins for this compound have not been identified, it’s likely that it interacts with various cellular components to be distributed within cells .
Wissenschaftliche Forschungsanwendungen
N-methylindoline-2-carboxamide has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Indole-2-carboxamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-methylindole-3-carboxamide: Similar structure but with the carboxamide group at the third position.
Indoline-2-carboxamide: Similar structure but lacks the methyl group on the nitrogen atom.
Uniqueness:
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHDHWVXAOSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)


![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3023294.png)
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)
![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)



